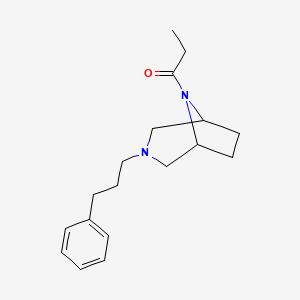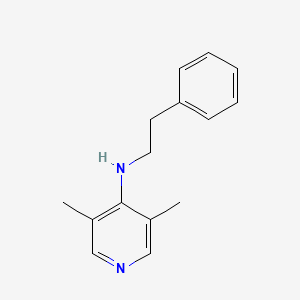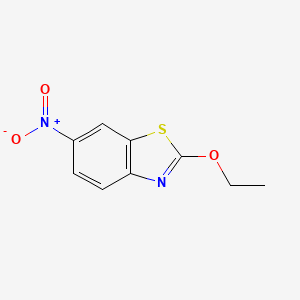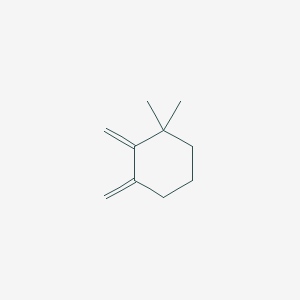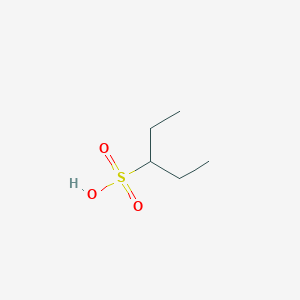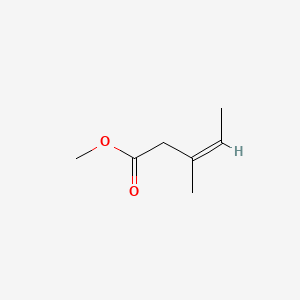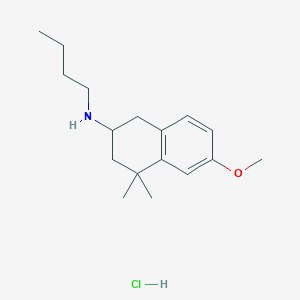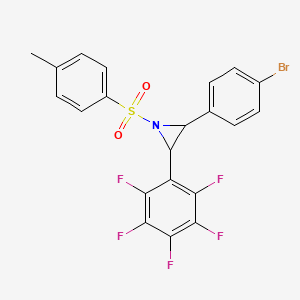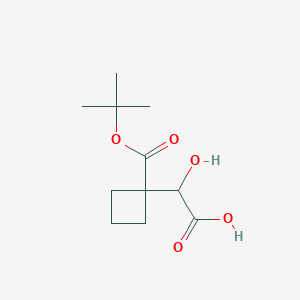
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is a chemical compound that features a unique structure combining a chloromethyl group, an oxadiazole ring, and a diphenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol typically involves the reaction of 5-(chloromethyl)-1,2,4-oxadiazole with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloromethyl group.
科学的研究の応用
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)methanol
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenylmethanol
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)benzylmethanol
Uniqueness
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is unique due to the presence of both the oxadiazole ring and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
特性
CAS番号 |
1009620-98-7 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-diphenylmethanol |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-14-18-15(19-21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChIキー |
WMGZNUMLQHCDJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=N3)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



